molecular formula C14H19N3O2 B2866770 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione CAS No. 1008960-27-7

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione

Cat. No.: B2866770
CAS No.: 1008960-27-7
M. Wt: 261.325
InChI Key: MSIOMBOLKNTZLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .

Scientific Research Applications

Enantiodivergent Synthesis

An enantiodivergent synthesis approach was utilized for the preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, leveraging chirality transfer agents. This method highlights the compound's utility in producing chiral auxiliary compounds for further chemical reactions, such as diastereoselective Michael reactions (Camps et al., 2007).

Antimicrobial Activity

Novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities against several test fungi. This suggests the compound's potential as a novel fungicide due to its significant inhibitory activities (Cvetković et al., 2019).

Cytotoxic Activity

Derivatives of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione were explored for their cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Certain compounds in this series displayed potent cytotoxic properties, offering insights into the development of novel anticancer therapies (Deady et al., 2003).

Biological Activity of Carboxamide Derivatives

The synthesis and biological evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, derived from reactions with primary amines, indicated strong growth inhibitory properties. This study provides a basis for further exploration of these compounds as potential therapeutic agents (Deady et al., 2003).

Antimicrobial and Antifungal Properties

A study on novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying a biologically active sulfonamide moiety revealed interesting antimicrobial and antifungal activities. This highlights the compound's versatility in addressing a broad spectrum of microbial and fungal pathogens (Ghorab et al., 2017).

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the dimethylamino group and the pyrrolidine-2,5-dione moiety in its structure .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the dimethylamino group could influence its binding affinity and specificity.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-17-13(18)9-12(14(17)19)15-10-5-7-11(8-6-10)16(2)3/h5-8,12,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIOMBOLKNTZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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